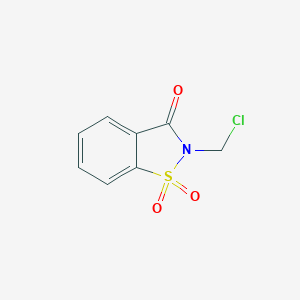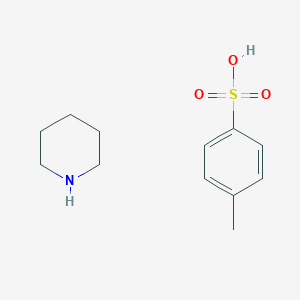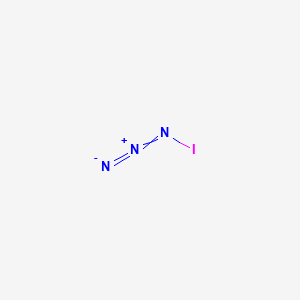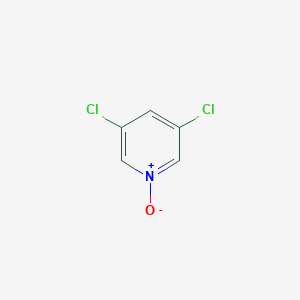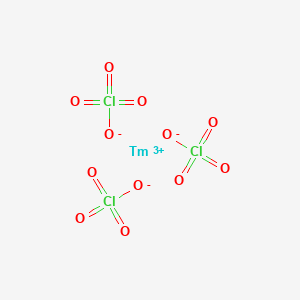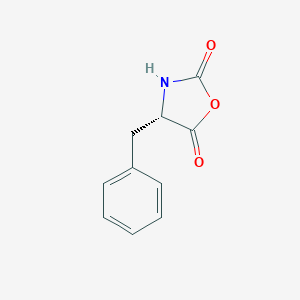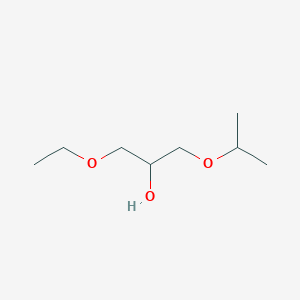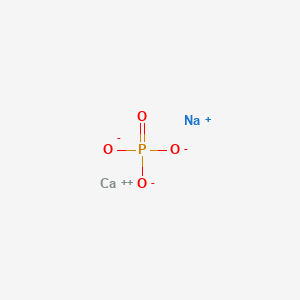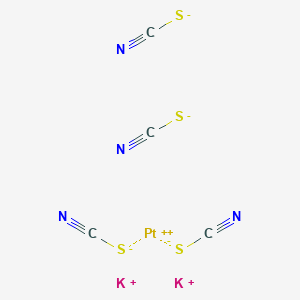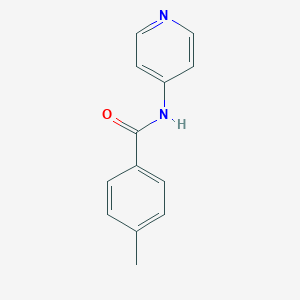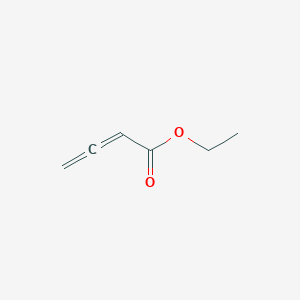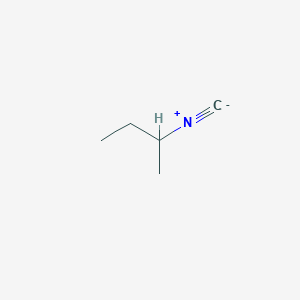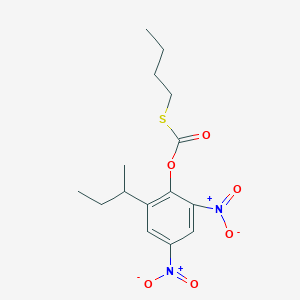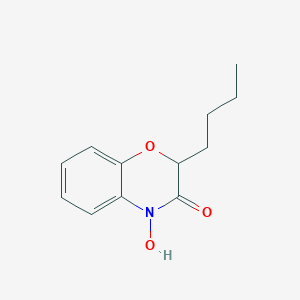
2-Butyl-4-hydroxy-1,4-benzoxazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-4-hydroxy-1,4-benzoxazin-3-one, also known as DIBOA, is a natural compound found in plants belonging to the Poaceae family, such as maize, wheat, and rye. This compound has been the subject of scientific research due to its potential applications in various fields, including agriculture, medicine, and environmental protection.
Wirkmechanismus
The mechanism of action of 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one is not fully understood, but it is believed to involve the inhibition of enzymes involved in various metabolic pathways. For example, 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one has also been shown to inhibit the activity of glutathione S-transferase, an enzyme involved in the detoxification of xenobiotics.
Biochemische Und Physiologische Effekte
2-Butyl-4-hydroxy-1,4-benzoxazin-3-one has been shown to have various biochemical and physiological effects. In plants, 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one has been shown to inhibit the activity of enzymes involved in the synthesis of chlorophyll and other pigments, leading to a reduction in photosynthesis and growth. In insects, 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one has been shown to inhibit the activity of enzymes involved in the detoxification of xenobiotics, leading to increased susceptibility to insecticides. In mammals, 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one has been shown to have anti-inflammatory and antioxidant properties, which can be beneficial for treating various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one in lab experiments include its natural origin, its low toxicity, and its potential applications in various fields. However, the limitations of using 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one include its low solubility in water and its instability in acidic conditions. These limitations can be overcome by using appropriate solvents and optimizing the reaction conditions.
Zukünftige Richtungen
There are many future directions for the study of 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one. In agriculture, 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one can be further studied for its allelopathic effects and its potential to reduce the use of herbicides. In medicine, 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one can be further studied for its anticancer properties and its potential to treat various diseases. In environmental protection, 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one can be further studied for its potential to reduce the use of synthetic pesticides and herbicides. Overall, the study of 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one has the potential to lead to new discoveries and applications in various fields.
Synthesemethoden
2-Butyl-4-hydroxy-1,4-benzoxazin-3-one can be synthesized from 2-aminophenol and butyraldehyde through a condensation reaction. The reaction is catalyzed by acid and occurs in the presence of a solvent such as ethanol or methanol. The yield of 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of reactants.
Wissenschaftliche Forschungsanwendungen
2-Butyl-4-hydroxy-1,4-benzoxazin-3-one has been studied for its potential applications in various fields. In agriculture, 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one has been shown to have allelopathic effects, which means it can inhibit the growth of other plants. This property can be utilized to control weeds and reduce the use of herbicides. 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one has also been shown to have insecticidal and antifungal properties, which can be used to protect crops from pests and diseases.
In medicine, 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one has been studied for its anticancer properties. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one has also been shown to have anti-inflammatory and antioxidant properties, which can be beneficial for treating various diseases, such as arthritis and cardiovascular diseases.
In environmental protection, 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one has been studied for its potential to reduce the use of pesticides and herbicides. By utilizing 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one as a natural herbicide, the amount of synthetic herbicides used can be reduced, thus reducing the environmental impact of agriculture.
Eigenschaften
CAS-Nummer |
13212-62-9 |
|---|---|
Produktname |
2-Butyl-4-hydroxy-1,4-benzoxazin-3-one |
Molekularformel |
C12H15NO3 |
Molekulargewicht |
221.25 g/mol |
IUPAC-Name |
2-butyl-4-hydroxy-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C12H15NO3/c1-2-3-7-11-12(14)13(15)9-6-4-5-8-10(9)16-11/h4-6,8,11,15H,2-3,7H2,1H3 |
InChI-Schlüssel |
GJHDKZXQOXNSJC-UHFFFAOYSA-N |
SMILES |
CCCCC1C(=O)N(C2=CC=CC=C2O1)O |
Kanonische SMILES |
CCCCC1C(=O)N(C2=CC=CC=C2O1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



